Lipophilicity Differential: 5-CF₃ vs. 6-CF₃ Regioisomer (XLogP3 Δ = 0.67)
The 5-CF₃ regioisomer exhibits a computed XLogP3 of 3.2, whereas the 6-CF₃ regioisomer (ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 860457-99-4) has a LogP of 2.53 — a difference of 0.67 log units [1]. This is substantial in a medicinal chemistry context, as a ΔLogP of ≥0.5 is associated with significant shifts in membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; LogP (chemsrc) = 2.84 |
| Comparator Or Baseline | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4): LogP = 2.53 |
| Quantified Difference | ΔLogP = 0.67 (XLogP3 basis) to 0.31 (chemsrc basis); relative increase in lipophilicity of ~26% (XLogP3 basis) |
| Conditions | Computed values: XLogP3 (PubChem/AngeneChemical) and LogP (ChemSrc ACD/Labs) |
Why This Matters
A higher LogP within the 3–4 range is empirically associated with improved blood-brain barrier penetration, making the 5-CF₃ isomer the preferred building block for CNS-targeted lead generation compared to the 6-CF₃ regioisomer.
- [1] AngeneChemical. Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (1260885-46-8). XLogP3: 3.2. https://www.angenechemical.com (accessed 2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level inference: ΔLogP ≥ 0.5 alters ADME properties). View Source
